![molecular formula C9H9BrN6O B14161914 N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14161914.png)
N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further linked to a tetrazole ring through a methyleneamino group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
準備方法
The synthesis of 1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]tetrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzaldehyde and 5-aminotetrazole.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 5-aminotetrazole. This reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
化学反応の分析
1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines or thiols.
Cycloaddition: The tetrazole ring can undergo cycloaddition reactions, forming new heterocyclic compounds. These reactions are often catalyzed by transition metals or other catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]tetrazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe or a ligand in various biochemical assays.
Medicine: The compound’s potential medicinal properties are of interest. It may be investigated for its activity against certain diseases or as a precursor for drug development.
Industry: In industrial applications, the compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]tetrazol-5-amine can be compared with other similar compounds, such as:
1-[(E)-(2-methoxybenzylidene)amino]-1H-tetrazol-5-amine: This compound lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]tetrazol-5-amine:
1-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]tetrazol-5-amine: The substitution of the methoxy group with a hydroxy group can significantly alter the compound’s chemical behavior and interactions.
特性
分子式 |
C9H9BrN6O |
|---|---|
分子量 |
297.11 g/mol |
IUPAC名 |
1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C9H9BrN6O/c1-17-8-3-2-7(10)4-6(8)5-12-16-9(11)13-14-15-16/h2-5H,1H3,(H2,11,13,15)/b12-5+ |
InChIキー |
NLSNDPDBPTZKQK-LFYBBSHMSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NN=N2)N |
正規SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C(=NN=N2)N |
溶解性 |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


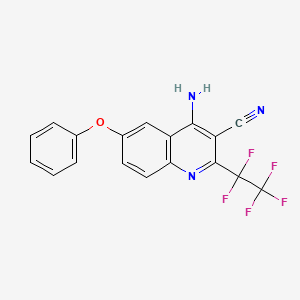
![6,6-Dimethyl-8,9-dioxo-5,6,8,9-tetrahydro-benzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylic acid ethyl ester](/img/structure/B14161845.png)
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide](/img/structure/B14161850.png)
![2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile](/img/structure/B14161855.png)
![2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B14161863.png)
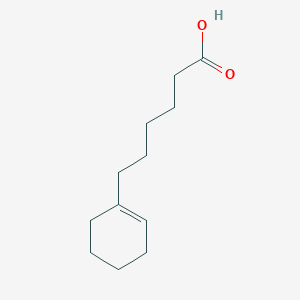
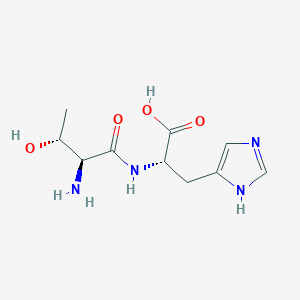
![4-Methyl-3-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid](/img/structure/B14161878.png)
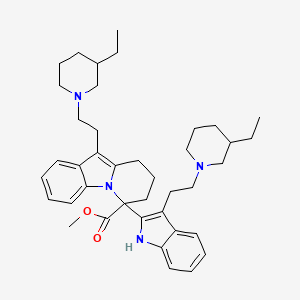
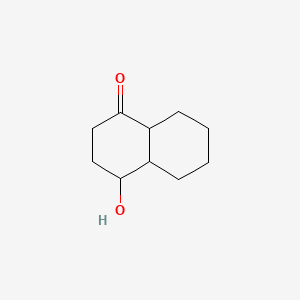
![4-(4-methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14161903.png)
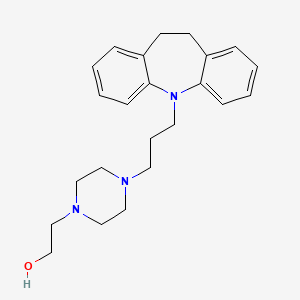
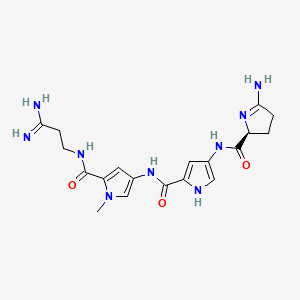
![4-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14161928.png)
